REACTION_CXSMILES
|
O[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1([OH:19])[CH2:18][CH2:17][C:12]2([O:16]CCO2)[CH2:11][CH2:10]1.FC(F)(F)C([O-])=O>CCCCCC.CCOCC>[C:9]12([CH2:10][CH2:11][C:12](=[O:16])[CH2:17][CH2:18]1)[C:4]1[C:3](=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH2:2][O:19]2 |f:2.3|
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
OCC1=C(C=CC=C1)C1(CCC2(OCCO2)CC1)O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)[O-])(F)F
|
Name
|
Hexane ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Rotory evaporation of the TFA
|
Type
|
WAIT
|
Details
|
left thick brown oil
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in 2.0 ml of EtOAc
|
Type
|
WASH
|
Details
|
washed first with 1N NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
leaving a thick yellow oil
|
Type
|
CUSTOM
|
Details
|
to form
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C12(OCC3=CC=CC=C13)CCC(CC2)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |